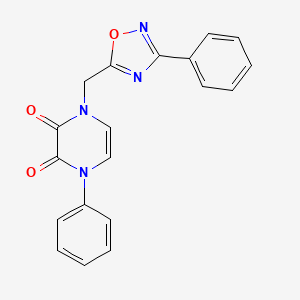

1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Description

Properties

IUPAC Name |

1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3/c24-18-19(25)23(15-9-5-2-6-10-15)12-11-22(18)13-16-20-17(21-26-16)14-7-3-1-4-8-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESUULRVSQBDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazine ring: Starting from appropriate diketones or diesters, the pyrazine ring can be synthesized through cyclization reactions.

Synthesis of the oxadiazole ring: The oxadiazole ring can be formed by cyclization of hydrazides with carboxylic acids or their derivatives.

Coupling reactions: The final step involves coupling the pyrazine and oxadiazole rings through a suitable linker, often using reagents like phosphorous oxychloride (POCl3) or other dehydrating agents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and pyrazines exhibit significant antimicrobial properties. For instance, compounds similar to 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine have shown efficacy against various bacterial strains and fungi. A study demonstrated that such compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

Antioxidant Properties

The antioxidant capacity of this compound is notable. Studies have shown that oxadiazole derivatives can scavenge free radicals effectively. The antioxidant activity is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where the compound exhibits a significant ability to neutralize free radicals .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound arises from its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This suggests that it could be beneficial in treating inflammation-related conditions .

Anticancer Activity

Emerging studies point towards the anticancer properties of pyrazine derivatives. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have been tested for their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Fluorescent Properties

The unique structure of 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine allows for potential applications in material science, particularly in the development of fluorescent materials. The incorporation of oxadiazole units can enhance luminescent properties, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

- Antimicrobial Study : A recent study evaluated the antimicrobial effects of various pyrazine derivatives, including 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine. Results indicated significant inhibition against both gram-positive and gram-negative bacteria using disc diffusion methods.

- Antioxidant Activity Assessment : The antioxidant properties were evaluated using DPPH assay protocols where the compound demonstrated a high percentage of radical scavenging activity compared to standard antioxidants.

- Anti-inflammatory Evaluation : In vitro studies showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in macrophage cultures, indicating its potential therapeutic role in inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione would depend on its specific application. For instance, if used as a drug, it might interact with particular molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Pyrazine-2,3-dione vs. Triazine-3,5-dione

- Target Compound : The pyrazine-2,3-dione core provides two adjacent carbonyl groups, creating a planar, electron-deficient system conducive to π-π stacking and hydrogen bonding.

- Triazine Analogue: The compound 6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione () replaces the pyrazine core with a triazine-dione system.

Pyrazine-2,3-dione vs. Thieno[2,3-d]pyrimidine-2,4-dione

- Thieno-Pyrimidine Dione: The compound 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () incorporates a sulfur-containing thienopyrimidine dione core.

Substituent Effects

Oxadiazole Substituents

- Target Compound : The (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group introduces steric bulk and aromaticity, which may hinder rotational freedom and stabilize the molecule in specific conformations .

- Analogues with Multiple Oxadiazoles : The compound in features dual oxadiazole groups (1,3,4- and 1,2,4-oxadiazoles), which amplify electron-withdrawing effects and may enhance binding to targets like microbial enzymes .

Phenyl Group Variations

Physicochemical Properties

| Property | Target Compound | Triazine-Dione | Thieno-Pyrimidine Dione |

|---|---|---|---|

| Molecular Weight | ~381 g/mol (estimated) | 477.71 g/mol | ~550 g/mol (estimated) |

| LogP (Predicted) | 2.8 | 3.5 | 4.1 |

| Hydrogen Bond Acceptors | 6 | 7 | 8 |

- The target compound’s lower molecular weight and LogP suggest better bioavailability compared to bulkier analogues .

Biological Activity

The compound 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a novel derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazine core substituted with a phenyl group and an oxadiazole moiety. This unique structure is believed to contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. A review highlighted the ability of oxadiazole derivatives to inhibit various cancer-related enzymes and proteins such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .

Table 1: Anticancer Activity of Oxadiazole Derivatives

The mechanism by which 1-phenyl derivatives exert their effects often involves structural modifications that enhance cytotoxicity against malignant cells. Studies have shown that these compounds can selectively induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have demonstrated antimicrobial activity. Compounds similar to 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine have been tested against various bacterial strains and fungi. The presence of the oxadiazole ring is often linked to increased interaction with microbial enzymes or cellular components.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Microbial Strain | Activity | Reference |

|---|---|---|---|

| 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole | Staphylococcus aureus | Effective | |

| 5-(Chloromethyl)-1,2,4-Oxadiazole | Escherichia coli | Moderate |

Case Studies

Several studies have explored the biological activities of oxadiazole derivatives:

- Anticancer Efficacy : A study conducted on a series of oxadiazole derivatives showed that certain modifications could enhance their anticancer efficacy significantly. The study reported IC50 values indicating potent activity against breast and lung cancer cell lines .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of various substituted oxadiazoles against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions on the oxadiazole ring led to enhanced antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.